3-azEtidinesulfonyl chloride
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Overview
Description
3-Azetidinesulfonyl chloride is a chemical compound with the molecular formula C3H6ClNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is known for its unique reactivity due to the ring strain inherent in the azetidine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azetidinesulfonyl chloride typically involves the reaction of azetidine with sulfonyl chloride under controlled conditions. One common method involves the use of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as a solid support . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, to form functionalized azetidines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Copper(II) triflate and other metal catalysts are often used to facilitate reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cycloaddition reactions can produce various azetidine derivatives .
Scientific Research Applications
3-Azetidinesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-azetidinesulfonyl chloride involves its reactivity due to the ring strain of the azetidine structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-Azetidinesulfonyl chloride is unique due to its balance of ring strain and stability, which makes it more reactive than pyrrolidines but more stable and easier to handle than aziridines . This unique combination of properties makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
azetidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGGMONTNMIBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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